molecular formula C17H19NO3 B15072903 (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid

(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid

Cat. No.: B15072903
M. Wt: 285.34 g/mol
InChI Key: MPTRBGRTRXJAOD-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its structure features a benzyl ether group and a methyl group on the aromatic ring, which can influence its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral catalyst. Another approach involves the use of chiral auxiliaries to direct the stereochemistry during key steps of the synthesis.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis techniques, such as the use of chiral catalysts in hydrogenation reactions. The choice of method depends on factors like cost, efficiency, and the desired purity of the final product.

Types of Reactions:

    Oxidation: The benzyl ether group can be oxidized to a benzaldehyde or benzoic acid derivative under strong oxidative conditions.

    Reduction: The aromatic ring can undergo hydrogenation to yield a cyclohexyl derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) are common.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base can facilitate amide formation.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential interactions with enzymes and receptors, which can provide insights into its biological activity.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl ether and methyl groups on the aromatic ring can influence its binding affinity and specificity. The amino acid moiety allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

  • (S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid
  • (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid

Comparison:

    Structural Differences: The presence of different substituents on the aromatic ring or variations in the amino acid side chain can significantly alter the compound’s properties.

    Reactivity: The specific substituents can influence the compound’s reactivity in chemical reactions, such as oxidation or substitution.

    Biological Activity: Variations in structure can lead to differences in binding affinity and specificity for biological targets, impacting the compound’s therapeutic potential.

(S)-2-Amino-3-(4-(benzyloxy)-3-methylphenyl)propanoic acid stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activity.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

(2S)-2-amino-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C17H19NO3/c1-12-9-14(10-15(18)17(19)20)7-8-16(12)21-11-13-5-3-2-4-6-13/h2-9,15H,10-11,18H2,1H3,(H,19,20)/t15-/m0/s1

InChI Key

MPTRBGRTRXJAOD-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)OCC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)OCC2=CC=CC=C2

Origin of Product

United States

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